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molecular formula C9H10BrN3 B8732844 1-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-amine

1-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-amine

Cat. No. B8732844
M. Wt: 240.10 g/mol
InChI Key: LZXKXJKLKIEWRU-UHFFFAOYSA-N
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Patent
US04149005

Procedure details

In the same apparatus and following the same modalities as in Example 1, 1 g (0.00416 mole) of 1-(p-bromophenyl)-3-amino-2-pyrazoline was suspended in 10 ml of ethanol with addition of 0.04 g (0.0004 mole) of CuCl and of 0.013 g (0.0002 mole) of Cu, under an oxygen head. Oxidation was concluded after about 3 hours. The oxidized product was recovered as in Example 1, thus obtaining 0.5 g of 1-(p-bromophenyl)-3-aminopyrazole, of melting point 122°-123° C.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
0.013 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
CuCl
Quantity
0.04 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:12][CH2:11][C:10]([NH2:13])=[N:9]2)=[CH:4][CH:3]=1>C(O)C.Cl[Cu]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][C:10]([NH2:13])=[N:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)N1N=C(CC1)N
Step Two
Name
Cu
Quantity
0.013 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Name
CuCl
Quantity
0.04 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The oxidized product was recovered as in Example 1

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=C(C=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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